2-(3,4-Dichlorophenyl)malondialdehyde

Description

Historical Context of Malondialdehyde Derivatives in Chemical Research

The study of malondialdehyde (MDA) and its derivatives has a long history, initially gaining prominence in the field of biochemistry as a key indicator of oxidative stress and lipid peroxidation in biological systems. wikipedia.org Chemically, the reactivity of the 1,3-dicarbonyl motif has been recognized for over a century, serving as a cornerstone in the synthesis of various heterocyclic compounds. The development of synthetic methods to introduce substituents at the C-2 position of the malondialdehyde core expanded the synthetic utility of this class of compounds, allowing for the creation of a diverse array of molecular architectures.

Structural Classifications and Nomenclature within Malondialdehyde Analogs

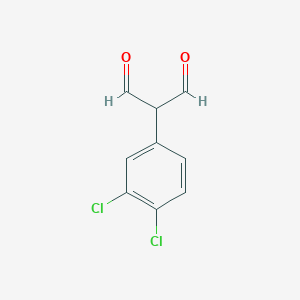

Malondialdehyde analogs can be broadly classified based on the nature of the substituent at the 2-position. These can range from simple alkyl or aryl groups to more complex heterocyclic systems. The systematic IUPAC name for 2-(3,4-Dichlorophenyl)malondialdehyde is 2-(3,4-dichlorophenyl)propanedial. The presence of the two aldehyde functionalities and the dichlorinated aromatic ring are the key structural features that dictate its chemical behavior.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dichlorophenyl)propanedial |

| CAS Number | 849936-29-4 scbt.com |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol scbt.com |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(C=O)C=O |

| InChI Key | YQFGZRNBFYFJAD-UHFFFAOYSA-N |

Significance of Aromatic Substitution in Malondialdehyde Scaffolds for Research Applications

The introduction of an aromatic ring at the 2-position of the malondialdehyde scaffold, as seen in this compound, has profound implications for its reactivity. The electron-withdrawing nature of the 3,4-dichlorophenyl group, due to the inductive effect of the chlorine atoms, can influence the acidity of the aldehydic protons and the nucleophilicity of the enolate intermediate. This modulation of electronic properties is a key strategy in organic synthesis to fine-tune the reactivity of a molecule for specific applications. For instance, such modifications can affect the rates and outcomes of condensation reactions with various nucleophiles, which are commonly employed in the construction of heterocyclic rings.

Overview of Research Trajectories for this compound and Related Structures

While specific research on this compound is limited, the research trajectories for 2-arylmalondialdehydes in general point towards their utility as versatile synthetic intermediates. A primary area of application is in the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophilic reagents.

A plausible and widely used method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgyoutube.com This reaction typically involves the formylation of an active methylene (B1212753) compound. In the case of this compound, a potential synthetic precursor would be 3,4-dichlorophenylacetic acid or its derivatives. The Vilsmeier-Haack reagent, generated from a formamide (B127407) (like N,N-dimethylformamide) and a chlorinating agent (like phosphorus oxychloride), acts as the formylating agent. wikipedia.org

The reactivity of the resulting 2-arylmalondialdehyde is characterized by the presence of two electrophilic aldehyde carbons and an acidic C-2 proton. This allows for a range of chemical transformations. Nucleophilic addition to the aldehyde groups is a fundamental reaction, often followed by cyclization. libretexts.org

Table 2: Potential Research Applications of 2-Arylmalondialdehydes

| Application Area | Description of Research |

| Heterocyclic Synthesis | Used as a three-carbon building block in condensation reactions with hydrazines, hydroxylamines, ureas, and other dinucleophiles to form five- and six-membered heterocyclic rings. nih.govresearchgate.netmdpi.comnih.gov |

| Synthesis of Dyes and Pigments | The reactive aldehyde groups can participate in condensation reactions to form polymethine dyes and other chromophoric systems. |

| Material Science | Incorporation into polymers or other materials to impart specific chemical or physical properties. |

| Medicinal Chemistry | As a scaffold for the synthesis of novel compounds with potential biological activity. The dichlorophenyl moiety is a common feature in many pharmaceutical compounds. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)propanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKPYMPSYNYNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C=O)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401005316 | |

| Record name | (3,4-Dichlorophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849936-29-4 | |

| Record name | (3,4-Dichlorophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 3,4 Dichlorophenyl Malondialdehyde

Precursor Selection and Functionalization Strategies for the Aromatic Moiety

The journey towards 2-(3,4-Dichlorophenyl)malondialdehyde commences with the judicious selection of an appropriate precursor for the 3,4-dichlorophenyl fragment. The inherent electronic properties of the dichlorinated benzene ring, characterized by the deactivating, ortho-para directing nature of the chlorine atoms, render direct functionalization of 1,2-dichlorobenzene challenging. Therefore, a more strategic approach involves starting with a pre-functionalized 3,4-dichlorinated aromatic compound.

A prime candidate for this role is 3',4'-dichloroacetophenone . This readily available starting material possesses a methyl ketone group that can serve as a handle for subsequent chemical transformations leading to the malondialdehyde core. The presence of the carbonyl group also influences the reactivity of the aromatic ring, although the deactivating effect of the chlorine atoms remains a significant consideration in any further aromatic substitution reactions.

Alternative precursors could include 3,4-dichlorobenzaldehyde or other 3,4-dichlorophenyl derivatives that can be efficiently converted to a species amenable to the introduction of the C2-dicarbonyl unit.

Synthetic Approaches to Malondialdehyde Core Formation

The construction of the malondialdehyde core attached to the 3,4-dichlorophenyl ring is the central challenge in the synthesis of the target molecule. Several classical and modern synthetic strategies can be envisaged for this transformation.

Condensation Reactions and Variations

One of the most classical and versatile methods for the formation of β-dicarbonyl compounds is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In the context of synthesizing this compound, a potential pathway would involve the reaction of an enolate derived from 3',4'-dichloroacetophenone with a suitable formylating agent, such as ethyl formate.

The mechanism proceeds via the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. Subsequent elimination of an alkoxide leads to the formation of a β-ketoaldehyde, a direct precursor to the malondialdehyde. The reaction typically requires a strong base, such as sodium ethoxide or sodium hydride, to drive the equilibrium towards the product by deprotonating the resulting β-ketoaldehyde. A crucial requirement for a successful Claisen condensation is that the ester reactant must not have α-hydrogens if it is to be used in a crossed condensation with a ketone that does, to avoid self-condensation of the ester.

A significant variation of this approach is the Vilsmeier-Haack reaction . While traditionally used for the formylation of electron-rich aromatic rings, it can also be employed to react with activated methyl or methylene (B1212753) groups. In a plausible synthetic route, 3',4'-dichloroacetophenone could be converted into a more reactive species, such as an enol ether or an enamine, which would then be susceptible to double formylation by the Vilsmeier reagent (a complex of dimethylformamide and phosphorus oxychloride). Subsequent hydrolysis of the resulting intermediate would yield the desired this compound. There is precedent for the Vilsmeier-Haack reaction being used to prepare aminomethylene malonaldehyde derivatives from 3H-indoles, which possess an activated methyl group. researchgate.net

Organometallic Approaches to Carbon-Carbon Bond Formation

Organometallic reagents offer a powerful toolkit for the formation of carbon-carbon bonds with high precision. An organometallic approach to this compound could involve the generation of a 3,4-dichlorophenyl organometallic species, such as a Grignard reagent (3,4-dichlorophenylmagnesium bromide) or an organolithium compound.

This nucleophilic organometallic reagent could then be reacted with a suitable electrophilic synthon for the malondialdehyde core. Examples of such synthons could include protected forms of malondialdehyde or its synthetic equivalents. However, the generation and subsequent reaction of dichlorinated aryl organometallics can sometimes be complicated by side reactions, such as benzyne formation, especially with organolithium reagents.

Directed ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netbeilstein-journals.orgresearchgate.net This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. researchgate.netbeilstein-journals.orgresearchgate.net While 1,2-dichlorobenzene itself lacks a classical DMG, it is conceivable that a precursor molecule containing a suitable DMG at a position that would ultimately lead to the desired substitution pattern could be employed.

For instance, a precursor with a directing group at the 1-position of a 2,3-dichlorobenzene derivative could direct lithiation to the desired position. The resulting aryllithium species could then be quenched with an appropriate electrophile to introduce the malondialdehyde moiety or a precursor to it. However, the development of such a strategy would require careful planning of the precursor synthesis and optimization of the metalation and quenching steps.

Stereoselective Synthesis of Substituted Malondialdehyde Analogs

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis become relevant when considering the preparation of chiral substituted malondialdehyde analogs. Asymmetric synthesis of such compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For example, asymmetric Michael additions to prochiral alkylidene malonates have been used to synthesize succinic semialdehyde derivatives with good stereoselectivity. nih.gov This type of methodology could potentially be adapted to introduce chirality into arylmalondialdehyde structures. Furthermore, the rapidly evolving field of organocatalysis offers numerous possibilities for the enantioselective functionalization of dicarbonyl compounds.

Methodological Innovations in this compound Synthesis

Recent advances in synthetic organic chemistry offer innovative approaches that could be applied to the synthesis of this compound. For instance, transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. A strategy could be envisioned where a 3,4-dichlorophenyl halide is coupled with a suitable organometallic reagent bearing the malondialdehyde synthon.

Furthermore, novel formylation techniques are continuously being developed. A method for the direct formylation of kinetically-generated ketone enolates using 2,2,2-trifluoroethyl formate has been reported, which offers a way to control the regioselectivity of formylation in unsymmetrical ketones. acs.org This could be a valuable tool in a synthetic sequence starting from a more complex 3,4-dichlorophenyl-substituted ketone.

Hydroformylation of alkynes is another modern technique that can produce α,β-unsaturated aldehydes. nih.govresearchgate.net A synthetic route involving the preparation of a 3,4-dichlorophenyl-substituted alkyne followed by a regioselective hydroformylation could potentially lead to a precursor of the target malondialdehyde.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Precursor(s) | Reagents and Conditions | Advantages | Potential Challenges |

| Claisen Condensation | 3',4'-Dichloroacetophenone, Ethyl formate | Strong base (e.g., NaOEt, NaH) | Well-established, uses readily available materials. | Requires careful control of reaction conditions to avoid side reactions. |

| Vilsmeier-Haack Reaction | 3',4'-Dichloroacetophenone (or its enol derivative) | Vilsmeier reagent (DMF, POCl₃) | Can be effective for activated methyl groups. | The reactivity of the dichlorinated acetophenone needs to be enhanced. |

| Organometallic Approach | 1,2-Dichlorobenzene or a derivative | Grignard or organolithium formation, malondialdehyde synthon | Potentially direct C-C bond formation. | Generation of dichlorinated organometallics can be problematic. |

| Directed ortho-Metalation | A 3,4-dichlorophenyl precursor with a DMG | Organolithium base, electrophilic quench | High regioselectivity. | Requires synthesis of a specific precursor with a directing group. |

Exploration of Novel Synthetic Routes and Retrosynthetic Analysis for this compound

The synthesis of this compound, a specialized dialdehyde (B1249045) derivative, necessitates a strategic approach to introduce the malondialdehyde functionality onto the 3,4-dichlorophenyl scaffold. An exploration into novel synthetic pathways and a thorough retrosynthetic analysis reveals a promising and efficient methodology rooted in the Vilsmeier-Haack reaction. This approach offers a logical and well-established route to arylmalondialdehydes, which can be effectively adapted for this specific target compound.

Retrosynthetic Analysis

A retrosynthetic analysis for this compound logically deconstructs the target molecule to identify viable starting materials and key transformations. The primary disconnection strategy focuses on the bond between the aromatic ring and the malondialdehyde moiety.

Target Molecule: this compound

The key functional group is the malondialdehyde, which can be retrosynthetically traced back to a more stable precursor. A common and effective synthetic equivalent for the malondialdehyde group is a 1,3-bis(dimethylamino)trimethinium salt. This intermediate is advantageous due to its stability and the relative ease of its subsequent hydrolysis to the desired dialdehyde.

Disconnect 1 (C-C bond): The malondialdehyde group can be envisioned as being formed from a suitable three-carbon synthon. The Vilsmeier-Haack reaction provides a direct method for the diformylation of an activated methylene group adjacent to an aromatic ring. This leads to the retrosynthetic disconnection of the target molecule to 3,4-dichlorophenylacetic acid. This commercially available starting material possesses the required aryl group and an adjacent methylene group that can be activated for the subsequent formylation.

This retrosynthetic pathway can be summarized as follows:

Target: this compound

Precursor 1: 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt (via hydrolysis)

Starting Material: 3,4-Dichlorophenylacetic acid (via Vilsmeier-Haack reaction)

This analysis establishes a clear and concise synthetic strategy, beginning with a readily accessible starting material and proceeding through a stable intermediate.

Proposed Novel Synthetic Route

Based on the retrosynthetic analysis, a two-step synthetic methodology is proposed for the preparation of this compound. This route leverages the Vilsmeier-Haack reaction for the initial formylation, followed by a straightforward hydrolysis to yield the final product.

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt

The first step involves the reaction of 3,4-dichlorophenylacetic acid with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that facilitates the diformylation of the active methylene group in the starting material.

The reaction proceeds via the formation of an intermediate that readily reacts with the Vilsmeier reagent. The resulting product is a stable 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt, which can often be isolated as a crystalline solid.

| Reactants | Reagents | Solvent | Reaction Conditions | Product |

| 3,4-Dichlorophenylacetic acid | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane or Chloroform | 0°C to reflux | 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt |

Step 2: Hydrolysis to this compound

The second and final step is the hydrolysis of the 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt. This is typically achieved under basic conditions, for example, by treatment with an aqueous solution of sodium hydroxide or sodium carbonate. The hydrolysis cleaves the dimethylamino groups, leading to the formation of the desired this compound.

| Reactant | Reagents | Solvent | Reaction Conditions | Product |

| 2-(3,4-Dichlorophenyl)-1,3-bis(dimethylamino)trimethinium salt | Aqueous Sodium Hydroxide or Sodium Carbonate | Water/Organic co-solvent | Room temperature or gentle heating | This compound |

This proposed synthetic route offers a clear and efficient pathway to the target compound. The use of the Vilsmeier-Haack reaction is a well-documented and reliable method for the synthesis of arylmalondialdehydes, and its application to 3,4-dichlorophenylacetic acid is expected to proceed with good efficiency. The isolation and purification of the intermediate trimethinium salt can provide a stable precursor for the final product, allowing for a controlled and high-yielding synthesis.

Chemical Reactivity and Reaction Mechanisms of 2 3,4 Dichlorophenyl Malondialdehyde

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers

The carbonyl groups in 2-(3,4-Dichlorophenyl)malondialdehyde feature a carbon-oxygen double bond where the oxygen atom is significantly more electronegative than the carbon atom. This polarity results in the carbonyl carbon having a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orgquora.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The presence of the 3,4-dichlorophenyl group at the α-carbon influences this reactivity. The chlorine atoms are strongly electron-withdrawing, which can increase the partial positive charge on the carbonyl carbons, thereby enhancing their electrophilicity compared to unsubstituted malondialdehyde. However, this effect is moderated by the compound's predominant existence in the enol form, which significantly alters the reactivity profile (see Section 3.2). In the enol tautomer, the carbonyl character is diminished, and reactivity is often directed at the carbon-carbon double bond.

Tautomerism and Isomerism in this compound Systems

Like other 1,3-dicarbonyl compounds, this compound exists in a rapid equilibrium between its keto (dialdehyde) and enol (α,β-unsaturated hydroxy aldehyde) forms. libretexts.org For simple aldehydes and ketones, this equilibrium heavily favors the keto form. However, for 1,3-dicarbonyls, the enol tautomer is significantly stabilized and often predominates. libretexts.org

The stability of the enol form in systems like this compound is attributed to two primary factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.org

Electron-withdrawing groups on the central carbon, such as the dichlorophenyl group, can further shift the equilibrium toward the enol form by stabilizing the enolate anion, which is the intermediate in the base-catalyzed tautomerization process. fiveable.me Consequently, it is expected that this compound exists almost exclusively in its enol form in solution.

The intramolecular hydrogen bond in the enol tautomer of this compound is a key determinant of its chemical behavior. This strong hydrogen bond locks the molecule into a planar, cyclic conformation. This structural rigidity reduces the accessibility of the individual carbonyl groups and modifies their reactivity. The compound behaves less like a typical dialdehyde (B1249045) and more like a conjugated vinylogous acid. The reactivity is often characterized by reactions that involve the entire enol system rather than isolated attacks at a single carbonyl center.

Cyclization and Condensation Reactions with Bifunctional Nucleophiles

The 1,3-dicarbonyl structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions with bifunctional nucleophiles. These reactions typically involve sequential nucleophilic attacks on the two carbonyl carbons (or their enol equivalents) followed by a dehydration step to form a stable heterocyclic ring.

Common bifunctional nucleophiles used in these syntheses include:

Urea (B33335) and Thiourea: Reaction with urea or thiourea would be expected to yield pyrimidine (B1678525) derivatives, specifically 2-hydroxypyrimidines or 2-mercaptopyrimidines, which are important scaffolds in medicinal chemistry.

Hydrazine and its derivatives: Condensation with hydrazine would lead to the formation of pyrazole (B372694) derivatives.

Hydroxylamine: Reaction with hydroxylamine would produce isoxazoles.

While specific studies on this compound are limited, the table below provides illustrative examples of expected cyclization reactions based on the known reactivity of related arylmalondialdehydes.

| Bifunctional Nucleophile | Expected Heterocyclic Product | General Reaction Conditions |

|---|---|---|

| Urea (H₂NCONH₂) | 5-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione | Acid or base catalysis, heating in a suitable solvent (e.g., ethanol). |

| Thiourea (H₂NCSNH₂) | 5-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Base catalysis (e.g., sodium ethoxide) in ethanol, reflux. |

| Hydrazine (H₂NNH₂) | 4-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbaldehyde | Acid catalysis (e.g., acetic acid) in a protic solvent. |

| Hydroxylamine (H₂NOH) | 4-(3,4-Dichlorophenyl)isoxazole-3-carbaldehyde | Reaction in a buffered solution or with a mild base. |

Oxidation and Reduction Pathways

The aldehyde functional groups of this compound can undergo both oxidation and reduction, although the stability of the enol form may influence the reaction conditions required.

Reduction: The aldehyde groups can be reduced to primary alcohols. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). rsc.org The expected product from the complete reduction of both aldehyde functionalities would be 2-(3,4-Dichlorophenyl)propane-1,3-diol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation. libretexts.org

Oxidation: Oxidation of the aldehyde groups leads to the formation of carboxylic acids. sparkl.me The oxidation of this compound would be expected to yield 2-(3,4-Dichlorophenyl)malonic acid. This transformation can be achieved using various oxidizing agents. Mild conditions are often preferred to avoid degradation of the starting material. Reagents such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be effective for oxidizing aldehydes to carboxylic acids under mild conditions. Stronger oxidants like potassium permanganate or chromic acid could also be used, though they risk cleaving the C-C bonds under harsh conditions. researchgate.net

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Ethanol/Methanol | 2-(3,4-Dichlorophenyl)propane-1,3-diol |

| Oxidation | TEMPO/NaOCl or Oxone® | 2-(3,4-Dichlorophenyl)malonic acid |

Mechanistic Investigations of Ligand Exchange Reactions

The enol form of this compound, upon deprotonation, forms a stable enolate anion. This anion is a bidentate ligand, capable of coordinating to a metal center through its two oxygen atoms, similar to the well-studied acetylacetonate (acac) ligand. illinois.edu The resulting metal complexes would be neutral chelates of the type M(L)n, where L is the this compound enolate and n is the oxidation state of the metal M.

While complexes of the parent malondialdehyde anion are known, they can be less stable than related β-diketonates, potentially due to the redox activity of the aldehyde groups. illinois.edu The study of ligand exchange reactions in such complexes is crucial for understanding their stability and reactivity. These reactions involve the substitution of one or more ligands in the metal's coordination sphere by another ligand.

The mechanism of ligand exchange can be broadly classified as:

Dissociative (D): The departing ligand leaves first, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Associative (A): The incoming ligand attacks first, forming a higher-coordination intermediate, from which the departing ligand is then lost.

Interchange (I): A concerted process where the incoming ligand enters the coordination sphere as the departing ligand leaves, which can have associative (Ia) or dissociative (Id) character.

Mechanistic investigations for a hypothetical complex, such as Copper(II) bis(2-(3,4-Dichlorophenyl)malondialdehydate), would involve kinetic studies, monitoring the reaction rate's dependence on the concentrations of the complex and the incoming ligand. Such studies could elucidate the preferred pathway for ligand substitution and provide insight into the stability and bonding of the metal-ligand interaction.

Reactivity Profiles of Derivatives and Analogs

The reactivity of this compound is characteristic of 1,3-dicarbonyl compounds, which serve as versatile precursors in the synthesis of a wide array of heterocyclic and carbocyclic systems. The presence of the two aldehyde functionalities flanking a central carbon atom, which is activated by the electron-withdrawing 3,4-dichlorophenyl group, dictates its chemical behavior. This arrangement facilitates reactions with various nucleophiles, primarily through condensation and cyclization pathways.

The primary modes of reactivity for this compound and its analogs involve reactions with mono- and dinucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Reaction with Mononucleophiles:

Simple nucleophiles, such as primary and secondary amines, can react with one or both of the aldehyde groups to form enamines or imines. The initial product of the reaction with a primary amine is often an enaminone, which can exist in equilibrium with its imine tautomer.

Reaction with Dinucleophiles:

The most significant application of 2-arylmalondialdehydes in synthetic organic chemistry is their reaction with dinucleophiles to form heterocyclic compounds. The two aldehyde groups are perfectly positioned to react with a variety of reagents containing two nucleophilic centers, leading to the formation of five-, six-, or seven-membered rings.

A general representation of these cyclocondensation reactions is the reaction of a 2-arylmalondialdehyde with a generic dinucleophile H₂N-X-YH, where X can be a direct bond or a linking group, and YH can be another amine, a hydroxyl group, a thiol group, or an activated methylene (B1212753) group.

Synthesis of Pyrazoles:

The reaction of this compound with hydrazine and its derivatives is a classical method for the synthesis of pyrazoles. The reaction proceeds through a cyclocondensation mechanism where the hydrazine nitrogen atoms attack the two aldehyde carbons, followed by dehydration to yield the aromatic pyrazole ring. The substitution on the hydrazine (e.g., phenylhydrazine, substituted hydrazines) determines the substituent on the pyrazole nitrogen.

Synthesis of Pyrimidines:

Pyrimidines can be synthesized by the condensation of this compound with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. This reaction, a variation of the Biginelli reaction, involves the formation of a dihydropyrimidine intermediate which can then be oxidized to the aromatic pyrimidine.

Synthesis of Benzodiazepines:

Seven-membered heterocyclic rings, such as benzodiazepines, can be formed through the reaction of this compound with o-phenylenediamine. The two amino groups of the diamine react with the two aldehyde groups of the malondialdehyde derivative to form a seven-membered ring fused to the benzene ring of the diamine.

Knoevenagel-type Condensation:

The activated methylene group of this compound can potentially participate in Knoevenagel-type condensation reactions with other carbonyl compounds. However, the reactivity of the aldehyde groups is generally higher. More commonly, the aldehyde groups of the malondialdehyde derivative will react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. This can lead to the formation of various substituted alkenes and can be a precursor to more complex cyclization reactions.

The following table summarizes the expected reactivity of this compound with various classes of nucleophiles and the resulting heterocyclic products.

| Nucleophile | Product Class | General Reaction Scheme |

| Hydrazine (H₂NNH₂) | Pyrazole | Condensation/Cyclization |

| Phenylhydrazine (C₆H₅NHNH₂) | N-Phenylpyrazole | Condensation/Cyclization |

| Urea (H₂NCONH₂) | Pyrimidine-2-one | Condensation/Cyclization |

| Thiourea (H₂NCSNH₂) | Pyrimidine-2-thione | Condensation/Cyclization |

| Guanidine (H₂NC(NH)NH₂) | 2-Aminopyrimidine | Condensation/Cyclization |

| o-Phenylenediamine | 1,5-Benzodiazepine | Condensation/Cyclization |

| Malononitrile (CH₂(CN)₂) | Substituted Diene | Knoevenagel Condensation |

| Ethyl Cyanoacetate (NCCH₂CO₂Et) | Substituted Acrylate | Knoevenagel Condensation |

It is important to note that while these reactions are well-established for malondialdehyde and other 2-substituted analogs, specific experimental data for this compound, including reaction conditions and yields, are not extensively reported in the available literature. The reactivity profile is largely inferred from the general behavior of this class of compounds. The electron-withdrawing nature of the 3,4-dichlorophenyl group is expected to enhance the electrophilicity of the aldehyde carbons, potentially leading to faster reaction rates compared to unsubstituted 2-phenylmalondialdehyde.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 3,4 Dichlorophenyl Malondialdehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(3,4-Dichlorophenyl)malondialdehyde, NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the dynamic processes the molecule undergoes.

2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle of this compound. These techniques reveal through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of this compound, COSY would be expected to show correlations between the protons on the dichlorophenyl ring, helping to confirm their relative positions. For instance, a cross-peak between the protons at C5 and C6 of the aromatic ring would be anticipated. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.com For this compound, an HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal on the phenyl ring. youtube.com It would also show a correlation between the methine proton of the malondialdehyde moiety and its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. youtube.com For the target compound, HMBC would be crucial in establishing the connectivity between the dichlorophenyl ring and the malondialdehyde unit. Correlations would be expected from the aromatic protons to the carbons of the malondialdehyde group, and from the malondialdehyde protons to the aromatic carbons.

A hypothetical set of 2D-NMR correlations for this compound is presented in the table below.

| ¹H Signal (ppm) | COSY Correlations (ppm) | HSQC/HMQC Correlations (¹³C ppm) | HMBC Correlations (¹³C ppm) |

| 7.5 (d, H-2) | 7.3 (dd, H-6) | 130.0 (C-2) | 132.5 (C-4), 131.0 (C-6), 95.0 (C-methine) |

| 7.3 (dd, H-6) | 7.5 (d, H-2), 7.2 (d, H-5) | 131.0 (C-6) | 133.0 (C-1), 132.5 (C-4), 128.0 (C-5) |

| 7.2 (d, H-5) | 7.3 (dd, H-6) | 128.0 (C-5) | 133.0 (C-1), 132.0 (C-3), 131.0 (C-6) |

| 9.2 (s, 2H, CHO) | - | 190.0 (C=O) | 95.0 (C-methine) |

| 5.5 (s, 1H, CH) | - | 95.0 (C-methine) | 133.0 (C-1), 190.0 (C=O) |

Note: This is a hypothetical data table for illustrative purposes.

Dynamic NMR Studies of Tautomeric Equilibria

Malondialdehyde and its derivatives can exist in equilibrium between the keto and enol tautomeric forms. This equilibrium is often rapid at room temperature, leading to averaged signals in the NMR spectrum. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is a powerful technique to study such equilibria. researchgate.net

By lowering the temperature, the rate of interconversion between the tautomers can be slowed down, potentially allowing for the observation of distinct signals for each form. This can provide valuable thermodynamic information about the equilibrium, such as the equilibrium constant (Keq) and the change in Gibbs free energy (ΔG°). researchgate.net The presence of the electron-withdrawing dichlorophenyl group is expected to influence the position of this equilibrium.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. Each technique is based on different selection rules, and thus they often provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be expected for the C-H stretching of the aromatic ring and the aldehyde groups, the C=C stretching of the aromatic ring, the C=O stretching of the aldehyde groups, and the C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the C-Cl bonds. The symmetric stretching of the C=C bonds in the phenyl ring often gives a strong Raman signal. nih.gov

The following table summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aldehyde C-H | Stretching | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 |

| Aldehyde C=O | Stretching | 1720-1700 | 1720-1700 |

| Aromatic C=C | Stretching | 1600, 1475 | 1600, 1475 |

| C-Cl | Stretching | 800-600 | 800-600 |

Note: This is a hypothetical data table with typical frequency ranges.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). longdom.org This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₉H₆Cl₂O₂), the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to three main peaks in the molecular ion cluster:

M: corresponding to the molecule with two ³⁵Cl atoms.

M+2: corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

M+4: corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. mdpi.com The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.

The fragmentation of this compound would likely proceed through several pathways, including:

Loss of a chlorine atom.

Loss of a formyl radical (CHO).

Cleavage of the bond between the aromatic ring and the malondialdehyde moiety.

A plausible fragmentation pathway and the expected m/z values of the major fragment ions are presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

| 216 | [M - H]⁺ | H | 215 |

| 216 | [M - Cl]⁺ | Cl | 181 |

| 216 | [M - CHO]⁺ | CHO | 187 |

| 216 | [C₆H₃Cl₂]⁺ | C₃H₃O₂ | 145 |

| 187 | [M - CHO - CO]⁺ | CO | 159 |

Note: This is a hypothetical data table for illustrative purposes. The m/z values are based on the most abundant isotopes.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate the electron density map of the molecule and, from that, deduce the exact positions of each atom, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would unequivocally establish its solid-state conformation. It would reveal the planarity of the malondialdehyde fragment, the orientation of the 3,4-dichlorophenyl ring relative to the aldehyde groups, and the presence of any intramolecular hydrogen bonding, which is common in malondialdehyde and its derivatives. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds or stacking interactions, that govern how the molecules pack together to form the crystal lattice. This information is crucial for understanding the compound's physical properties and its interactions in a solid state.

A typical data table for X-ray crystallographic data would include:

| Parameter | Value |

| Chemical Formula | C₉H₆Cl₂O₂ |

| Formula Weight | 217.05 |

| Crystal System | N/A |

| Space Group | N/A |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Volume (ų) | N/A |

| Z (molecules/unit cell) | N/A |

| Calculated Density | N/A |

| R-factor | N/A |

| Data not available in published literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and the conjugated dialdehyde (B1249045) system. The position of the maximum absorbance (λmax) provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the dichlorophenyl group attached to the conjugated malondialdehyde system would likely cause a shift in the λmax compared to unsubstituted malondialdehyde, providing information on the electronic effects of the substituent. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, could also be determined.

A representative data table for UV-Vis spectroscopic findings would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| e.g., Ethanol | N/A | N/A | e.g., π→π |

| e.g., Hexane | N/A | N/A | e.g., π→π |

| Data not available in published literature. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. If a molecule or its derivative is chiral, it will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum.

The parent compound, this compound, is not inherently chiral. Therefore, CD spectroscopy would not be applicable to this molecule itself. However, if chiral derivatives were synthesized, for example, by reacting the malondialdehyde with a chiral amine to form a chiral enamine, then CD spectroscopy would be a powerful tool. The resulting CD spectrum could be used to determine the absolute configuration of the newly formed stereocenter(s) and to study conformational changes in solution. A CD spectrum typically shows positive or negative peaks (known as Cotton effects) at specific wavelengths, providing a unique fingerprint of the chiral molecule's structure.

As no chiral derivatives are described in the available literature, no data can be presented.

Computational and Theoretical Chemistry Studies of 2 3,4 Dichlorophenyl Malondialdehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. cmu.edu DFT calculations for 2-(3,4-Dichlorophenyl)malondialdehyde are instrumental in predicting its geometry, electronic properties, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the malondialdehyde moiety, particularly the enol or enolate form, due to the presence of lone pairs on the oxygen atoms and the π-system. The dichlorophenyl ring, being electron-withdrawing, would lower the energy of the HOMO. The LUMO is likely to be distributed over the conjugated system, including the phenyl ring and the dicarbonyl fragment. The electron-withdrawing nature of the chlorine atoms would also lower the LUMO energy.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), blue represents positive potential (electron-poor), and green denotes neutral potential.

In the case of this compound, the most negative potential (red) is anticipated around the oxygen atoms of the dialdehyde (B1249045) group, making them susceptible to electrophilic attack. The hydrogen atoms of the aldehyde groups and the aromatic ring are expected to exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The chlorine atoms, due to their high electronegativity, will also contribute to regions of negative potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility, stability, and reactivity in various chemical processes. nih.gov

Simulations in an aqueous environment would likely show the formation of hydrogen bonds between the carbonyl oxygen atoms of the malondialdehyde moiety and water molecules. The dichlorophenyl group, being hydrophobic, would have limited interaction with water. The rotational freedom around the single bond connecting the phenyl ring and the malondialdehyde fragment would be a key factor in its conformational landscape, and MD simulations can quantify the energetic barriers associated with this rotation.

Quantum Chemical Calculations of Tautomeric Equilibria and Energy Barriers

Malondialdehyde and its derivatives can exist in several tautomeric forms, most notably the diketo and enol forms. rsc.org Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. These calculations typically involve optimizing the geometry of each tautomer and calculating their Gibbs free energies. orientjchem.org

For this compound, the enol form is expected to be significantly more stable than the diketo form due to the formation of a strong intramolecular hydrogen bond and the creation of a conjugated π-system. The electron-withdrawing dichlorophenyl group may influence the acidity of the enolic proton and the strength of the hydrogen bond.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Population (%) |

|---|---|---|

| Diketo | 5.5 | 0.01 |

| Enol | 0.0 | 99.99 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov DFT calculations are commonly used for this purpose. researchgate.net

For this compound, the calculated IR spectrum would show characteristic C=O stretching frequencies for the diketo form and C=C and O-H stretching frequencies for the enol form. The presence of the dichlorophenyl group would influence the vibrational frequencies of the aromatic ring. Similarly, the calculated ¹H and ¹³C NMR spectra would provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure and the predominant tautomeric form.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies of reaction mechanisms provide a detailed, step-by-step understanding of how a chemical reaction proceeds. These studies involve locating the transition state structures and calculating the activation energies for each step of the reaction. This information is critical for predicting reaction rates and understanding the factors that control the outcome of a reaction. researchgate.net

For this compound, a potential reaction to study theoretically is its condensation with a nucleophile, such as an amine or a hydrazine. nih.gov Computational analysis would likely show that the reaction proceeds via nucleophilic attack on one of the carbonyl carbons, followed by dehydration. The electron-withdrawing nature of the dichlorophenyl group would likely enhance the electrophilicity of the carbonyl carbons, potentially increasing the reaction rate compared to unsubstituted phenylmalondialdehyde. The calculated energy profile would reveal the rate-determining step and the structure of the key transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its analogues, QSAR studies are instrumental in predicting their biological activities, such as antimicrobial or cytotoxic effects, based on theoretical descriptors. These descriptors are numerical representations of the molecular structure and properties. mdpi.com The development of a robust QSAR model can guide the synthesis of new derivatives with enhanced activity and provide insights into their mechanism of action. nih.gov

The process of developing a QSAR model involves calculating a wide array of molecular descriptors for a set of compounds with known activities. toxicology.org Subsequently, a statistically significant correlation between a subset of these descriptors and the biological activity is established using various mathematical modeling techniques. elsevierpure.com The predictive power of the resulting model is then rigorously validated. mdpi.com

For this compound, theoretical descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify different aspects of the molecular structure that can influence its interaction with a biological target.

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula. They include counts of atoms, bonds, rings, and molecular weight. While straightforward, they can provide fundamental information about the size and composition of the molecule.

Topological Descriptors: These descriptors are numerical representations of the molecular topology, which is the pattern of atomic connections within the molecule. nih.gov They are calculated from the 2D representation of the molecule and are independent of its 3D conformation. Examples include connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices), and electrotopological state (E-state) indices, which describe the electronic and topological environment of each atom. nih.gov

Geometrical Descriptors: These descriptors, also known as 3D descriptors, are calculated from the three-dimensional coordinates of the atoms in a molecule. They require the generation of a low-energy conformation of the molecule. Examples include molecular surface area, volume, and moments of inertia. These descriptors are crucial for understanding steric interactions with a biological receptor.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. They are typically calculated using quantum mechanical methods. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

Partial atomic charges: These describe the distribution of electrons within the molecule and are crucial for identifying sites of electrostatic interactions.

A hypothetical QSAR study on a series of analogues of this compound might involve the calculation of these descriptors and the subsequent development of a model. The following interactive data table illustrates the types of theoretical descriptors that would be calculated for a hypothetical set of compounds related to this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | 231.04 | 2.58 | 34.14 | -7.21 | -2.15 | 3.45 |

| 2-(4-Chlorophenyl)malondialdehyde | 196.59 | 2.12 | 34.14 | -7.15 | -2.08 | 2.89 |

| 2-(3-Chlorophenyl)malondialdehyde | 196.59 | 2.12 | 34.14 | -7.18 | -2.11 | 3.12 |

| 2-(4-Bromophenyl)malondialdehyde | 241.04 | 2.31 | 34.14 | -7.12 | -2.05 | 2.85 |

| 2-(3,4-Difluorophenyl)malondialdehyde | 198.13 | 1.95 | 34.14 | -7.35 | -2.25 | 3.51 |

| 2-Phenylmalondialdehyde | 162.14 | 1.56 | 34.14 | -7.05 | -1.98 | 2.15 |

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbors (k-NN) or Support Vector Machines (SVM) can be employed to build the QSAR model. mdpi.comajpp.in The resulting equation would quantitatively describe the relationship between the selected descriptors and the activity. For instance, a hypothetical MLR model might take the form:

Biological Activity = c0 + c1(LogP) + c2(LUMO Energy) + c3*(Polar Surface Area)

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. acs.org

Mechanistic Investigations of Biological Interactions of 2 3,4 Dichlorophenyl Malondialdehyde

Applications in Organic Synthesis and Advanced Materials Research

2-(3,4-Dichlorophenyl)malondialdehyde as a Versatile Synthon for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing two electrophilic aldehyde groups, makes it an ideal building block for the synthesis of a wide array of heterocyclic systems through condensation reactions with various nucleophiles.

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmacologically active compounds. The classical approach to pyrimidine (B1678525) synthesis involves the condensation of a three-carbon dicarbonyl unit with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines. In this context, this compound can serve as the three-carbon component.

The reaction would proceed via a cyclocondensation mechanism, where the amino groups of urea or a related compound attack the aldehyde carbons of the malondialdehyde. Subsequent dehydration would lead to the formation of the pyrimidine ring. The presence of the 3,4-dichlorophenyl substituent would yield pyrimidine derivatives with this specific functionalization, which could be of interest for tuning the biological activity or material properties of the final product.

Table 1: Hypothetical Synthesis of Pyrimidine Derivatives from this compound

| Reagent | Product | Potential Application |

| Urea | 5-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione | Pharmaceutical intermediate |

| Thiourea | 5-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Antiviral agent precursor |

| Guanidine | 2-Amino-5-(3,4-Dichlorophenyl)pyrimidin-4(3H)-one | Kinase inhibitor scaffold |

Note: This table is illustrative and based on established reactivity patterns of malondialdehydes. Specific yields and reaction conditions would require experimental validation.

The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. By reacting with bifunctional nucleophiles, where the nucleophilic centers are part of a ring or are appropriately positioned to facilitate a secondary cyclization, a variety of fused ring structures can be accessed. For example, reaction with 1,2-phenylenediamine could potentially lead to the formation of benzodiazepine (B76468) derivatives, which are known for their diverse pharmacological activities. Similarly, condensation with heterocyclic amines could pave the way for novel fused systems with potential applications in materials science and medicinal chemistry.

Utilization in the Synthesis of Complex Organic Molecules

Beyond the direct synthesis of heterocycles, this compound can be a valuable intermediate in the multistep synthesis of complex organic molecules. The aldehyde functionalities can be selectively transformed into a variety of other functional groups, or they can participate in carbon-carbon bond-forming reactions. For instance, aldol (B89426) condensations, Wittig reactions, and other related transformations could be employed to elaborate the carbon skeleton, building up to more intricate molecular architectures. The dichlorophenyl moiety can serve as a handle for further functionalization through cross-coupling reactions, or it can impart specific steric and electronic properties to the target molecule.

Development of Fluorescent Probes and Chemosensors Utilizing the Malondialdehyde Moiety

While no fluorescent probes or chemosensors based specifically on this compound have been reported, the malondialdehyde (MDA) core is a known target for such applications. Generally, fluorescent probes for MDA are designed to react with the dialdehyde (B1249045) to produce a fluorescent product. researchgate.netrsc.org The reaction often involves the formation of a heterocyclic ring, such as a pyrazole (B372694) or a pyran, which exhibits fluorescence.

A hypothetical fluorescent probe utilizing this compound could involve a fluorophore with a reactive amino group that condenses with the dialdehyde. The resulting product would have its fluorescence properties modulated by the presence of the dichlorophenyl group, potentially leading to shifts in the emission wavelength or changes in quantum yield. The design of such a sensor would need to consider the electronic effects of the chloro substituents on the reactivity of the aldehyde groups and the photophysical properties of the final adduct.

Table 2: Potential Design Strategies for Fluorescent Probes Based on this compound

| Fluorophore Core | Recognition Moiety | Sensing Mechanism |

| Naphthalimide | Hydrazine | Formation of a fluorescent pyrazole derivative |

| Coumarin | Amine | Intramolecular Charge Transfer (ICT) modulation upon condensation |

| Fluorescein | Hydrazide | Spirolactam ring-opening upon reaction |

Note: This table presents conceptual designs based on known sensing mechanisms for malondialdehyde.

Role in the Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

The 1,3-dicarbonyl unit of this compound can act as a bidentate ligand for metal ions, forming coordination complexes. The oxygen atoms of the enolate form of the malondialdehyde can chelate to a metal center, leading to the formation of stable six-membered rings. While the coordination chemistry of unsubstituted malondialdehyde has been explored, the influence of the 3,4-dichlorophenyl substituent on the coordination properties is not documented. This substituent could affect the electronic properties of the ligand and the steric environment around the metal center, potentially leading to novel complex geometries and reactivities.

In the context of Metal-Organic Frameworks (MOFs), this compound could serve as a functionalized organic linker. nih.gov To be incorporated into a MOF structure, the ligand would likely need to be further modified to include additional coordinating groups, such as carboxylates or pyridyls, on the phenyl ring. The malondialdehyde moiety could then be used for post-synthetic modification within the pores of the MOF, or it could remain as a functional group that imparts specific properties, such as selective guest binding, to the framework.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The 3,4-dichlorophenyl group in this compound can participate in various non-covalent interactions that are crucial for supramolecular chemistry and self-assembly. Halogen bonding, where the chlorine atoms act as electrophilic regions, and π-π stacking interactions between the aromatic rings are two key forces that could drive the assembly of molecules into well-defined supramolecular architectures. nih.govacs.org

Furthermore, the malondialdehyde unit can be derivatized to introduce other functionalities capable of directing self-assembly, such as hydrogen bonding motifs or long alkyl chains for amphiphilic self-assembly. The interplay between these different non-covalent interactions could lead to the formation of complex and functional supramolecular structures like gels, liquid crystals, or nanomaterials. However, specific studies on the self-assembly of this compound are not currently available in the scientific literature.

Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorophenyl Malondialdehyde

Development of Sustainable and Green Synthetic Methodologies

Current synthetic routes to arylmalondialdehydes often rely on traditional methods that may involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of sustainable and green synthetic methodologies for 2-(3,4-Dichlorophenyl)malondialdehyde. This could involve exploring one-pot syntheses, utilizing aqueous reaction media, and employing biocatalytic approaches. scirp.orgscielo.org.mxnih.gov For instance, enzymatic or microbial transformations could offer a highly selective and environmentally benign route to this compound. scielo.org.mx The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be central to the design of novel synthetic pathways. scirp.orgnih.gov The development of mechanochemical methods, which reduce or eliminate the need for solvents, also presents a promising avenue for a more sustainable synthesis. nih.gov

Exploration of Novel Catalytic Transformations Involving the Compound

The reactive dicarbonyl functionality of this compound makes it a versatile building block for organic synthesis. Future research should focus on exploring novel catalytic transformations where this compound can serve as a key precursor. This includes its use in asymmetric catalysis to generate chiral molecules of pharmaceutical interest. Given the reactivity of the aldehyde groups, it could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Investigating its utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the efficient synthesis of novel heterocyclic scaffolds. Furthermore, exploring its potential as a ligand in organometallic catalysis could open up new applications in materials science and polymer chemistry.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic protocols and gain deeper insights into reaction mechanisms, the development of advanced spectroscopic probes for real-time monitoring is crucial. nih.govjove.comacs.orgresearchgate.net Techniques such as in-situ NMR and Raman spectroscopy could be employed to track the formation of this compound and any intermediates or byproducts in real-time. nih.govjove.comresearchgate.net This would allow for rapid reaction optimization and a more thorough understanding of the reaction kinetics. jove.com Fluorescence spectroscopy could also be a valuable tool, particularly if fluorescent derivatives of the compound can be synthesized. usst.edu.cn These advanced analytical techniques will be instrumental in developing more efficient and controlled synthetic processes. acs.org

Deepening Mechanistic Understanding of Biological Interactions at the Atomic Level

Malondialdehyde (MDA) is a well-known biomarker of oxidative stress and is known to react with biomolecules such as DNA and proteins. wikipedia.orgresearchgate.netmdpi.comnih.gov The introduction of the 3,4-dichlorophenyl group is expected to modulate the reactivity and biological activity of the malondialdehyde scaffold. Future research should aim to elucidate the mechanistic details of the interactions between this compound and biological targets at the atomic level. This could involve a combination of experimental techniques, such as X-ray crystallography and high-resolution mass spectrometry, with computational modeling. Understanding how the chlorine substituents influence the binding affinity and reactivity towards specific amino acid residues or DNA bases is of paramount importance. wikipedia.org Such studies could reveal potential toxicological profiles or, conversely, identify opportunities for therapeutic intervention.

Integration into Advanced Materials Science for Specific Research Applications

The unique electronic and structural features of this compound suggest its potential for integration into advanced materials. Its aromatic and reactive nature makes it a candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional dyes. Research could focus on incorporating this compound into polymer backbones to modify their thermal, optical, or conductive properties. Its ability to chelate metals could be exploited in the design of new sensors or catalytic materials. The dichlorophenyl group can influence the packing and intermolecular interactions in the solid state, which could be leveraged to create materials with specific electronic or photophysical properties.

Application in Chemoinformatics and Data Science for Predictive Modeling

As more data on the synthesis, reactivity, and biological activity of this compound and related compounds become available, chemoinformatics and data science will play a crucial role in predictive modeling. nih.gov Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological effects and physicochemical properties of new derivatives. nih.gov Machine learning algorithms can be trained on existing data to guide the design of new experiments, accelerating the discovery of compounds with desired properties. nih.gov This data-driven approach will be essential for navigating the vast chemical space and identifying the most promising applications for this compound.

Q & A

Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)malondialdehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenyl precursors and malondialdehyde derivatives. For example, similar dichlorophenyl aldehydes are prepared through Claisen-Schmidt condensation using acid or base catalysis, where temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) critically affect regioselectivity . Oxidation of prochiral alcohols using Jones reagent or MnO₂ may also yield the aldehyde, but over-oxidation to carboxylic acids requires careful monitoring via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the 3,4-dichlorophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.4–8.1 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for C₉H₅Cl₂O₂: ~232.96 g/mol), with fragmentation peaks corresponding to loss of Cl or CHO groups .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture, requiring storage under inert gas (N₂/Ar) at –20°C. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures >140°C based on analogs like 2-(4-chlorophenyl)malondialdehyde (mp 140–143°C) . Avoid prolonged exposure to basic conditions, which may catalyze aldol condensation side reactions .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence the reactivity of malondialdehyde in nucleophilic additions?

- Methodological Answer : The electron-withdrawing Cl substituents increase the electrophilicity of the aldehyde carbon, enhancing reactivity toward nucleophiles like amines or hydrazines. Density functional theory (DFT) calculations can model charge distribution, showing higher partial positive charge on the aldehyde carbon compared to non-halogenated analogs . Experimental validation involves kinetic studies of Schiff base formation under varying pH (e.g., pseudo-first-order rate constants in buffered solutions) .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for chiral drug intermediates?

- Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity during aldol reactions. HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) quantifies enantiomeric excess (ee), while X-ray crystallography confirms absolute configuration . For example, derivatives like (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride have been resolved using tartaric acid diastereomeric salts .

Q. How can computational models predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking and molecular dynamics simulations assess binding affinity to target proteins (e.g., κ-opioid receptors, where dichlorophenyl moieties enhance ligand-receptor interactions ). QSAR studies correlate Cl substituent positions with bioactivity; meta- and para-chloro groups improve hydrophobic interactions in receptor pockets . In vitro assays (e.g., antimicrobial MIC tests) validate predictions, with logP values (~2.5–3.0) optimized for membrane permeability .

Data Contradictions & Validation

- Synthetic Yield Variability : Conflicting reports on Claisen-Schmidt condensation yields (40–70%) may arise from solvent purity or catalyst loading. Reproduce results using controlled anhydrous conditions and standardized reagents .

- Biological Activity Discrepancies : Divergent IC₅₀ values in kinase assays could reflect assay conditions (e.g., ATP concentration). Cross-validate using orthogonal methods like SPR or ITC .

Key Research Gaps

- Mechanistic Studies : Limited data on photodegradation pathways under UV/visible light. Proposed approach: Monitor degradation via LC-MS and identify radical intermediates using EPR .

- Toxicity Profiling : No in vivo ADMET data for chronic exposure. Recommended: Zebrafish embryo toxicity assays and hepatic microsome stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products